![molecular formula C16H13FN2O2S B2497173 (E)-N-[(4-cyano-2-fluorophenyl)methyl]-2-phenylethenesulfonamide CAS No. 1334023-54-9](/img/structure/B2497173.png)
(E)-N-[(4-cyano-2-fluorophenyl)methyl]-2-phenylethenesulfonamide
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Description
(E)-N-[(4-cyano-2-fluorophenyl)methyl]-2-phenylethenesulfonamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer and autoimmune diseases. This compound has been shown to have potent activity against several key signaling pathways that are involved in the development and progression of these diseases.
Scientific Research Applications
- The compound activates FXR target genes in the intestine, leading to reduced liver fibrogenesis and improved liver health .
- This specific activation in the gut makes it a promising candidate for treating metabolic disorders related to bile acid dysregulation .
- XRD provides valuable information about the arrangement of atoms in the compound, aiding in drug design and optimization .
- Researchers investigate its potential as a carrier molecule for specific therapies, leveraging its intestine-specific properties .
Nonalcoholic Steatohepatitis (NASH) Treatment
Intestinal FXR Activation
Structural Biology Research
Polymer Chemistry
Drug Delivery Systems
Pharmacokinetics and Metabolism
properties
IUPAC Name |
(E)-N-[(4-cyano-2-fluorophenyl)methyl]-2-phenylethenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O2S/c17-16-10-14(11-18)6-7-15(16)12-19-22(20,21)9-8-13-4-2-1-3-5-13/h1-10,19H,12H2/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWYBSSXKAAZRCF-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)NCC2=C(C=C(C=C2)C#N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/S(=O)(=O)NCC2=C(C=C(C=C2)C#N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-cyano-2-fluorophenyl)methyl]-2-phenylethene-1-sulfonamide |
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